1,2:4,5-Di-O-cyclohexylidene-myo-inositol

Inositol Phosphate Synthesis Protecting Group Strategy Regioselective Phosphorylation

1,2:4,5-Di-O-cyclohexylidene-myo-inositol (CAS 104873-71-4) is a bis-cyclohexylidene ketal derivative of myo-inositol. This protected chiral building block is a critical intermediate in the synthesis of inositol phosphates and related glycobiology research tools.

Molecular Formula C18H28O6
Molecular Weight 340.4 g/mol
CAS No. 104873-71-4
Cat. No. B016936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2:4,5-Di-O-cyclohexylidene-myo-inositol
CAS104873-71-4
Synonyms1,2:4,5-Di-O-cyclohexylidene-D,L-myo-inositol; 
Molecular FormulaC18H28O6
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O
InChIInChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2
InChIKeyLJLFYCLESOMKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2:4,5-Di-O-cyclohexylidene-myo-inositol (CAS 104873-71-4): Sourcing & Selection Guide


1,2:4,5-Di-O-cyclohexylidene-myo-inositol (CAS 104873-71-4) is a bis-cyclohexylidene ketal derivative of myo-inositol [1]. This protected chiral building block is a critical intermediate in the synthesis of inositol phosphates and related glycobiology research tools. Its core function is to mask four hydroxyl groups, leaving specific positions (e.g., C-3 and C-6) free for selective functionalization [2]. The compound's utility is defined by its distinct regioisomeric protection pattern, which dictates its synthetic trajectory and differentiates it from other inositol derivatives.

Why Substituting 1,2:4,5-Di-O-cyclohexylidene-myo-inositol with Other Inositol Derivatives Compromises Experimental Outcomes


The synthesis of specific inositol phosphates relies on the precise, stepwise unmasking of hydroxyl groups. While other myo-inositol derivatives like 1,2:5,6-di-O-cyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol are also common starting materials, they are not interchangeable [1]. The 1,2:4,5-di-O-cyclohexylidene isomer is specifically required for routes targeting phosphorylation at the 3- and/or 6-positions [2]. Substitution with an isomer like 1,2:5,6-di-O-cyclohexylidene-myo-inositol, which masks the 5,6-positions, would force a different, and often less efficient, synthetic pathway, leading to lower overall yields and the formation of regioisomeric impurities. The choice of this specific isomer is a fundamental determinant of synthetic efficiency and product purity.

Quantitative Differentiation Evidence for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol vs. Regioisomers


Synthetic Efficiency: A 4-Step Route to myo-Inositol 3-Phosphate via the 1,2:4,5-Di-O-cyclohexylidene Scaffold

The 1,2:4,5-di-O-cyclohexylidene protection pattern uniquely enables a concise, 4-step synthesis of myo-inositol 3-phosphate from myo-inositol. The crystal structure of the compound reveals a disordered hydrogen bonding network [1]. This structural feature correlates with the experimentally observed higher reactivity of the C-1 and C-3 hydroxyl groups compared to C-4 and C-6 [1]. This differential reactivity allows for selective phosphorylation at the 3-position without additional protection/deprotection steps, a key advantage over other protection schemes that might require lengthier sequences.

Inositol Phosphate Synthesis Protecting Group Strategy Regioselective Phosphorylation

Regioisomeric Identity: Defining Synthetic Pathways for Carba-Sugars and Phosphatidylinositols

The 1,2:4,5-di-O-cyclohexylidene protection scheme is specifically chosen for the synthesis of complex molecules where the 3,6-diol functionality is required. For example, 3-O-benzyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol was used as the key intermediate in the synthesis of carba-β-DL-fucose and carba-β-DL-galactose [1]. In contrast, the 1,2:5,6-di-O-cyclohexylidene isomer is predominantly used as a precursor for the D-3 series of phosphatidylinositol phosphates, where the 3,4-diol is key [2]. These divergent applications underscore that the regioisomer is not a matter of preference but a strict requirement dictated by the target molecule's structure.

Carba-Sugar Synthesis Phosphatidylinositol Regioselective Protection

Distribution in Synthetic Mixtures: Lower Relative Abundance of the 1,2:4,5- Isomer

During the acid-catalyzed condensation of myo-inositol with 1,1-dimethoxycyclohexane, a mixture of di-O-cyclohexylidene regioisomers is formed [1]. The reaction yields the 1,2:5,6-, 1,2:4,5-, and 1,2:3,4-isomers in a ratio of approximately 1.2 : 1 : 0.5, respectively [2]. This indicates that the 1,2:4,5-isomer is not the most abundant product and requires a dedicated isolation and purification process. Suppliers who can provide this specific isomer in high purity offer a distinct advantage by eliminating the need for users to perform this laborious separation.

Ketalization Isomer Separation Process Chemistry

Enantiomeric Resolution: Complementary Chiral Starting Materials for 1d-myo-Inositol Synthesis

The absolute configuration of the (-)- and (+)- enantiomers of 1,2:4,5-di-O-cyclohexylidene-myo-inositol has been rigorously established and found to be reversed from earlier literature assignments [1]. These enantiomers, particularly when derivatized as the 3-O-allyl compounds, serve as complementary, versatile starting materials that are equally suitable for syntheses in the 1d-myo-inositol series [2]. Access to both enantiomers in high optical purity is essential for constructing natural product stereochemistry.

Chiral Resolution Enantiopure Synthesis myo-Inositol Derivatives

Primary Research & Application Scenarios for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol


Concise Synthesis of myo-Inositol 3-Phosphate and Derivatives

Researchers requiring an efficient, short synthetic route to myo-inositol 3-phosphate or related 3-phosphorylated inositols. The 1,2:4,5-di-O-cyclohexylidene protecting group pattern is specifically selected for its ability to enable a high-yielding, 4-step sequence that minimizes purification steps [1].

Stereocontrolled Synthesis of Carba-Sugars and Glycomimetics

Groups focused on synthesizing carba-sugars, such as carba-β-DL-fucose and carba-β-DL-galactose, will find the 3-O-benzyl derivative of this compound to be an essential chiral building block. The regioisomeric protection is a strict requirement for accessing the necessary 3,6-diol intermediate [2].

Preparation of Enantiopure 1d-myo-Inositol Building Blocks

Investigators involved in the total synthesis of complex natural products, such as phosphatidylinositol mannosides (PIMs) or inositol polyphosphate diphosphates, require enantiomerically pure starting materials. The validated absolute configuration of both the (-)- and (+)- enantiomers of this compound provides a reliable foundation for asymmetric synthesis in the 1d-series [3].

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